molecular formula C7H14O2 B6237509 (3,3-dimethyloxolan-2-yl)methanol CAS No. 81887-60-7

(3,3-dimethyloxolan-2-yl)methanol

Cat. No.: B6237509
CAS No.: 81887-60-7
M. Wt: 130.18 g/mol
InChI Key: YUELKLVMAKNWKQ-UHFFFAOYSA-N
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Description

(3,3-dimethyloxolan-2-yl)methanol is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a five-membered oxolane ring with two methyl groups at the 3-position and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3-dimethyloxolan-2-yl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyloxirane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The process often involves continuous flow reactors and the use of advanced catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethyloxolan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 3,3-dimethyloxolan-2-carboxylic acid and 3,3-dimethyloxolan-2-aldehyde.

    Reduction: The major products are the corresponding primary and secondary alcohols.

    Substitution: The products vary depending on the substituent introduced, such as halides or esters.

Scientific Research Applications

(3,3-dimethyloxolan-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,3-dimethyloxolan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-dimethyloxolan-3-yl)methanol
  • 3,3-dimethyloxolan-2-one
  • 1,3-dioxolan-2-ylmethanol

Uniqueness

(3,3-dimethyloxolan-2-yl)methanol is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position of the oxolane ring and a hydroxymethyl group at the 2-position. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3,3-dimethyloxolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)3-4-9-6(7)5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUELKLVMAKNWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513272
Record name (3,3-Dimethyloxolan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-60-7
Record name (3,3-Dimethyloxolan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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